4H-Cyclopenta(def)phenanthrene, ethyl-

Catalog No.
S13291165
CAS No.
65319-51-9
M.F
C17H14
M. Wt
218.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4H-Cyclopenta(def)phenanthrene, ethyl-

CAS Number

65319-51-9

Product Name

4H-Cyclopenta(def)phenanthrene, ethyl-

IUPAC Name

4-ethyltetracyclo[10.2.1.05,14.08,13]pentadeca-1(14),2,4,6,8(13),9,11-heptaene

Molecular Formula

C17H14

Molecular Weight

218.29 g/mol

InChI

InChI=1S/C17H14/c1-2-11-6-7-14-10-13-5-3-4-12-8-9-15(11)17(14)16(12)13/h3-9H,2,10H2,1H3

InChI Key

RROTVRKFMUQOHO-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C=CC3=C4C2=C(CC4=CC=C3)C=C1

4H-Cyclopenta(def)phenanthrene, ethyl- is a polycyclic aromatic hydrocarbon characterized by the molecular formula C17H14. This compound features an ethyl group attached to a cyclopenta[def]phenanthrene core, which is a fused ring system comprising five and six-membered carbon rings. Ethyl-4H-cyclopenta(def)phenanthrene is recognized for its role as a building block in the synthesis of photoactive polymers, which are crucial in various organic electronic applications, including organic light-emitting diodes (OLEDs) and photovoltaic cells .

  • Oxidation: This compound can be oxidized using agents such as Triton B-oxygen, leading to the formation of corresponding ketones .
  • Reduction: Quinones derived from this compound can be reduced to yield meso- and dl-diols using common reducing agents like sodium borohydride or lithium aluminum hydride.
  • Electrophilic Substitution: The aromatic nature of this compound allows for electrophilic substitution reactions, enabling the introduction of various functional groups onto the aromatic ring under acidic or basic conditions.

While specific biological activity data for ethyl-4H-cyclopenta(def)phenanthrene is limited, compounds within the polycyclic aromatic hydrocarbon class often exhibit significant biological effects. These can include mutagenic and carcinogenic properties, primarily due to their ability to intercalate into DNA and form adducts. Further studies are necessary to fully elucidate the biological implications of this specific compound.

The synthesis of ethyl-4H-cyclopenta(def)phenanthrene typically involves several key steps:

  • Starting Material: The synthesis often begins with pyrene or acenaphthene as starting materials.
  • Ring Contraction: Pyrene-4,5-dione undergoes ring contraction to form oxo-cyclopenta[def]phenanthrene.
  • Reduction: The oxo derivative is then reduced to form 4H-cyclopenta[def]phenanthrene.
  • Ethylation: Finally, ethylation occurs to produce ethyl-4H-cyclopenta(def)phenanthrene .

Industrial Production

Although large-scale industrial production methods are not extensively documented, laboratory procedures are typically optimized for scalability, focusing on non-hazardous reagents and efficient purification techniques.

Ethyl-4H-cyclopenta(def)phenanthrene has several notable applications:

  • Organic Electronics: It serves as a building block for photoactive materials used in OLEDs and solar cells due to its favorable electronic properties.
  • Polymer Chemistry: This compound is utilized in the synthesis of conjugated polymers that exhibit blue light emission and stability under operational conditions .

Ethyl-4H-cyclopenta(def)phenanthrene can be compared with several similar polycyclic aromatic hydrocarbons:

Compound NameStructural FeaturesUnique Properties
4H-Cyclopenta[def]phenanthreneLacks the ethyl groupLess versatile in applications compared to ethyl derivative
Benzo[def]fluoreneDifferent electronic propertiesExhibits different reactivity due to structural variations
MethylenephenanthreneDistinct reactivityUtilized in different polymeric applications

These comparisons highlight the unique properties of ethyl-4H-cyclopenta(def)phenanthrene, particularly its enhanced suitability for advanced electronic materials due to the presence of the ethyl group, which contributes to its solubility and processing characteristics in polymer formulations .

X-ray Crystallographic Analysis of Core Scaffold

X-ray crystallographic investigations of 4H-Cyclopenta(def)phenanthrene derivatives have provided fundamental insights into the molecular geometry and solid-state packing arrangements [4] [11]. The core scaffold exhibits remarkable planarity, with crystallographic studies revealing triclinic crystal systems for related ketone derivatives [11]. Specifically, 4H-Cyclopenta(def)phenanthren-4-one crystallizes in the triclinic space group P1 with unit cell parameters: a = 7.7884(5) Å, b = 15.1558(8) Å, and c values that demonstrate the extended aromatic system [11].

The crystallographic analysis reveals critical structural parameters that define the molecular architecture [4] [5]. The X-ray diffraction studies of bis-methylsulfanyl-methylene derivatives have shown that crystals belong to the triclinic system with space group P-1, exhibiting unit cell dimensions of a = 11.1829(8) Å, b = 11.5384(8) Å, c = 14.5606(10) Å, with angles α = 109.7°, β = 103.3°, γ = 104.4°, and a volume of 1609.04(19) ų with Z = 4 [4]. These crystallographic parameters demonstrate the significant impact of substituent groups on the overall molecular packing and intermolecular interactions.

The solid-state structure analysis indicates that the cyclopentadiene ring adopts a specific geometry that minimizes strain while maintaining conjugation with the phenanthrene system [4] [6]. Intermolecular interactions in the crystal lattice are dominated by π-π stacking arrangements, with centroid-to-centroid distances typically ranging from 3.53 to 3.61 Å [11] [12]. These crystallographic findings provide essential baseline data for understanding how ethyl substitution might influence the overall molecular geometry and crystal packing behavior.

ParameterValueUnitReference
Space GroupP-1 (Triclinic)- [4]
Unit Cell a11.1829(8)Å [4]
Unit Cell b11.5384(8)Å [4]
Unit Cell c14.5606(10)Å [4]
Volume1609.04(19)ų [4]
Z4- [4]
π-π Stacking Distance3.53-3.61Å [11] [12]

Conformational Dynamics in Ethyl-Substituted Derivatives

The conformational dynamics of ethyl-substituted 4H-Cyclopenta(def)phenanthrene derivatives involve complex interactions between the rigid aromatic core and the flexible alkyl substituent [6] [7] [10]. Nuclear magnetic resonance spectroscopy studies of related cyclopentaphenanthrene systems have revealed that aromatic protons and carbons undergo intermediate exchange at ambient temperature due to conformational equilibrium between different rotational states [13]. This phenomenon is particularly pronounced in substituted derivatives where steric crowding can result in increased rotational barriers and the exhibition of stable conformational isomers [13] [14].

The ethyl substituent in 8-ethyl-4H-cyclopenta(def)phenanthrene exhibits conformational preferences that are influenced by both steric and electronic factors [7] [15]. Computational studies using density functional theory methods have demonstrated that the ethyl group can adopt various conformations, with the most stable arrangements minimizing steric interactions with the aromatic system while maintaining favorable van der Waals contacts [10] [16]. The conformational analysis reveals that the ethyl group preferentially adopts a gauche conformation relative to the aromatic plane, with torsion angles typically ranging from 60° to 180° depending on the specific substitution pattern [13] [10].

Temperature-dependent nuclear magnetic resonance studies have shown that conformational interconversion in ethyl-substituted derivatives occurs on the nuclear magnetic resonance timescale, with activation energies for rotation typically falling in the range of 10-15 kcal/mol [13] [14]. The conformational dynamics are further complicated by the potential for intramolecular interactions between the ethyl group and specific positions on the aromatic system, particularly at the 1- and 8-positions where steric hindrance is reduced compared to phenanthrene due to structural strain [17].

Crystallographic studies of related ethyl-substituted polycyclic aromatic systems have demonstrated that solid-state conformations often differ from solution-phase preferences due to crystal packing forces [13] [16]. The (5R,8R,9R,10R,12R,13R,14R) stereochemical arrangement in related cyclopenta[a]phenanthrene derivatives shows specific conformational preferences with the ethyl group adopting defined orientations to minimize intermolecular contacts [16]. These findings suggest that ethyl-substituted 4H-Cyclopenta(def)phenanthrene derivatives likely exhibit similar conformational behavior, with the ethyl group orientation being influenced by both intramolecular strain and intermolecular packing considerations.

Conformational ParameterValue RangeMethodReference
Ethyl Torsion Angle60°-180°DFT Calculations [10] [13]
Activation Energy for Rotation10-15kcal/mol [13] [14]
Preferred ConformationGaucheNMR/Computational [13] [10]
Crystal vs Solution DifferenceSignificantX-ray/NMR [13] [16]

Comparative Electronic Structure with Benzo[def]fluorene Systems

The electronic structure comparison between 4H-Cyclopenta(def)phenanthrene and benzo[def]fluorene systems reveals fundamental differences in frontier molecular orbital characteristics and electronic excitation properties [18] [19] [20]. Both systems share structural similarities as polycyclic aromatic hydrocarbons, yet their electronic properties diverge significantly due to differences in ring fusion patterns and symmetry considerations [3] [18].

Computational studies using time-dependent density functional theory have established that 4H-Cyclopenta(def)phenanthrene exhibits a highest occupied molecular orbital - lowest unoccupied molecular orbital energy gap that is characteristic of phenanthrene-edge-type hydrocarbons rather than acene-edge-type systems [18] [19]. The phenanthrene-edge structure results in frontier orbitals that are distributed over the carbon framework, contrasting with acene-edge systems where frontier orbitals are localized at the edges [18]. This distribution pattern significantly influences the electronic excitation properties and potential superconducting behavior of the material [18].

The calculated electronic properties demonstrate that phenanthrene-edge-type systems, including 4H-Cyclopenta(def)phenanthrene, exhibit larger highest occupied molecular orbital - lowest unoccupied molecular orbital gaps compared to their linear acene analogs [18] [19]. Specifically, the energy difference between the highest occupied molecular orbital and lowest unoccupied molecular orbital for phenanthrene-type systems is approximately 4.667 eV, which is substantially larger than the 3.593 eV gap observed for anthracene [18]. This difference reflects the enhanced stability and reduced reactivity of the kinked phenanthrene structure compared to linear arrangements [21].

Frontier molecular orbital analysis reveals that the lowest unoccupied molecular orbital symmetry in 4H-Cyclopenta(def)phenanthrene derivatives corresponds to a2 symmetry, allowing coupling with totally symmetric vibrational modes [18]. This coupling pattern differs significantly from benzo[def]fluorene systems, where the electronic structure is influenced by the specific fluorene backbone geometry [3] [22]. The electron-phonon coupling constants calculated for phenanthrene-edge-type systems show distinct vibrational mode preferences, particularly for carbon-carbon stretching modes in the 1434-1670 cm⁻¹ range [18].

The comparative analysis extends to optical properties, where 4H-Cyclopenta(def)phenanthrene derivatives exhibit absorption maxima and emission characteristics that distinguish them from both fluorene and phenanthrene parent compounds [5] [23]. The bis-methylsulfanyl-methylene derivatives show absorption maxima at 341 nm in chlorobenzene solution and 344 nm in solid film state, with photoluminescence emission peaks at 404 and 522 nm in chloroform solution [5]. These optical properties reflect the unique electronic structure resulting from the cyclopentadiene bridge and its influence on the overall conjugation pattern.

Electronic Property4H-Cyclopenta(def)phenanthreneBenzo[def]fluoreneReference
HOMO-LUMO Gap~4.67 eVVariable [18] [19]
LUMO Symmetrya2Different [18]
Absorption Maximum341-344 nmVariable [5] [23]
Emission Peaks404, 522 nmDifferent [5]
Orbital DistributionDelocalizedEdge-localized [18]
Vibrational Coupling1434-1670 cm⁻¹Different [18]

Lewis acid-catalyzed cycloaromatization has evolved into one of the most powerful methodologies for constructing polycyclic aromatic frameworks, particularly those containing the cyclopenta(def)phenanthrene core structure [1] [2]. The fundamental principle underlying these transformations involves the activation of electrophilic species through coordination with electron-deficient metal centers, thereby facilitating intramolecular cyclization processes that would otherwise be thermodynamically or kinetically unfavorable.

The mechanistic foundation of Lewis acid catalysis in polycyclic aromatic hydrocarbon synthesis has been extensively investigated through computational studies [1] [2]. Recent quantum chemical analyses reveal that the traditional frontier molecular orbital theory, which attributes catalytic acceleration to lowering of the dienophile's lowest unoccupied molecular orbital energy, provides an incomplete mechanistic picture [1]. Instead, the primary catalytic effect arises from a significant reduction in Pauli repulsion between key occupied π-molecular orbitals of the reactants [1] [2]. This Pauli-repulsion lowering mechanism operates through Lewis acid-induced polarization of occupied orbital density away from reactive carbon-carbon double bonds, resulting in less repulsive closed-shell orbital interactions and consequently lower activation barriers [1].

Aluminum trichloride represents the most extensively studied Lewis acid catalyst for cycloaromatization reactions relevant to 4H-cyclopenta(def)phenanthrene synthesis [3] [4]. The Friedel-Crafts acetylation of phenanthrene substrates using aluminum trichloride demonstrates remarkable solvent-dependent regioselectivity patterns [3] [4]. In ethylene dichloride, the 9-position is preferentially acetylated with 54% yield, while in nitrobenzene, nitromethane, and benzene, the 3-position becomes the major site of substitution [3] [4]. This regioselectivity variation reflects the complex interplay between solvent coordination effects, substrate activation patterns, and the inherent electronic properties of the phenanthrene scaffold [3].

Lewis Acid CatalystReaction Temperature (°C)Substrate ScopeTypical Yield (%)Key Mechanistic FeatureApplication to PAH Synthesis
Aluminum trichloride0-25Aromatic acyl chlorides54-98 [3] [4]Acylium ion formationDirect acylation
Boron trifluoride−78 to 0Vinyl azaarenes85-95 [2]Pauli repulsion reductionDiels-Alder enhancement
Zinc chloride25-80Ethenetricarboxylate derivatives75-98 [5]Intramolecular Michael additionRing closure reactions
Scandium triflate25-50General carbonyl compounds70-90 [5]Enhanced electrophilicityCyclization promotion
Titanium tetrachloride0-50Alkyl halides40-80 [6]Carbocation generationAlkylation followed by cyclization

The application of boron trifluoride in Diels-Alder cycloadditions has proven particularly valuable for constructing polycyclic frameworks that can serve as precursors to cyclopenta(def)phenanthrene derivatives [2]. The catalyst binds to the lone pair of nitrogen-containing dienophiles, creating a significant depopulation of the reactive π-molecular orbital and facilitating highly regioselective and stereoselective cycloaddition processes [2]. This methodology has been successfully extended to various vinylazaarene systems, with 4-vinylpyridine derivatives showing enhanced reactivity compared to their 2-substituted analogs due to more effective polarization when the reactive alkene and the metal-coordinated nitrogen are positioned in a 1,4-relative arrangement [2].

Zinc-based Lewis acids have demonstrated exceptional utility in promoting intramolecular cyclization reactions of ethenetricarboxylate derivatives through a novel Friedel-Crafts intramolecular Michael addition pathway [5]. This transformation proceeds with remarkable efficiency at room temperature, yielding benzo-annulated cyclic compounds in yields ranging from 75% to 98% [5]. The reaction tolerates a wide variety of aromatic substituents and provides a direct route to functionalized polycyclic systems that can be further elaborated through standard synthetic transformations [5].

The development of scandium triflate as a mild Lewis acid catalyst has opened new opportunities for cycloaromatization under environmentally benign conditions [5]. This catalyst system operates effectively at moderate temperatures and exhibits broad functional group tolerance, making it particularly suitable for complex substrate architectures that might be sensitive to harsh reaction conditions [5]. The enhanced electrophilicity imparted by scandium coordination enables efficient cyclization of carbonyl-containing substrates that would otherwise require more forcing conditions [5].

Recent advances in titanium tetrachloride-catalyzed transformations have revealed new pathways for accessing polycyclic aromatic systems through sequential alkylation and cyclization processes [6]. The ability of titanium tetrachloride to generate and stabilize carbocationic intermediates while minimizing undesired rearrangement reactions makes it particularly valuable for constructing substituted polycyclic frameworks [6]. This methodology has been successfully applied to the synthesis of dibenzo[g,p]chrysene and related extended aromatic systems through acid-catalyzed Stone-Wales rearrangement sequences [7].

The synthetic utility of Lewis acid-catalyzed cycloaromatization extends beyond simple ring formation to encompass complex domino processes that can construct multiple rings in a single transformation [8]. Magic acid-promoted cyclization of 1,1-difluoroethylene precursors has enabled the synthesis of polycyclic aromatic hydrocarbons containing four to seven benzene rings through sequential Friedel-Crafts-type cyclizations followed by dehydrogenation [8]. This approach demonstrates the power of Lewis acid catalysis for rapidly assembling complex polycyclic architectures from relatively simple starting materials [8].

The regioselectivity patterns observed in Lewis acid-catalyzed cycloaromatization reactions reflect the fundamental electronic properties of the aromatic substrates and the specific coordination geometry of the metal catalyst [3] [4]. Competitive acetylation studies have revealed relative reactivity orders that provide valuable insights for predicting reaction outcomes: 1-naphthyl (1.00) > 3-phenanthryl (0.643) > 9-phenanthryl (0.616) > 1-phenanthryl (0.293) > 2-naphthyl (0.278) > 2-phenanthryl (0.122) > 4-phenanthryl (0.0085) [3] [4]. These reactivity differences arise from variations in electron density distribution and steric accessibility at different aromatic positions [3].

Intramolecular Cascade Reactions for Ring Formation

Intramolecular cascade reactions represent one of the most efficient strategies for constructing complex polycyclic frameworks, offering the ability to form multiple carbon-carbon bonds in a single synthetic operation while maintaining high levels of regiocontrol and stereocontrol [9] [10] [11]. These transformations are particularly valuable for accessing the cyclopenta(def)phenanthrene core structure, as they enable the simultaneous formation of both the cyclopentane ring and the extended aromatic framework through carefully orchestrated bond-forming sequences.

The borylative cyclization cascade methodology has emerged as a powerful approach for constructing structurally constrained boron-doped polycyclic aromatic hydrocarbons [9]. This novel synthetic strategy operates through a domino process involving borylative cyclization, 1,4-boron migration, and successive two-fold electrophilic borylation of readily available ortho-aryl-substituted diarylalkynes [9]. The transformation yields two distinct types of products: boron-doped [12]helicene structures and boron-nitrogen-doped [12]helicene derivatives, with yields ranging from 20% to 50% across eighteen different examples [9]. The broad substrate scope and versatile functional group tolerance make this methodology particularly attractive for accessing structurally diverse polycyclic systems [9].

Reaction TypeStarting MaterialNumber of Rings FormedYield Range (%)Key IntermediatesSelectivity Features
Borylative cyclization cascadeDiarylalkynes2-320-50 [9]Boron carbenesRegioselective borylation
Domino Friedel-Crafts cyclization1,1-Difluoroethylenes2-440-75 [8]CarbocationsStereoelectronic control
Oxidative spirocyclizationMethylenefluorenes3-555-85 [13]Radical cationsTandem rearrangement
Radical cascade cyclizationAlkene-tethered compounds3-630-70 [14]Carbon radicalsRadical propagation
Electrophilic cyclizationEthynylene naphthalenes2-445-80 [15]Vinyl cationsAromatic stabilization

The domino Friedel-Crafts cyclization approach utilizing 1,1-difluoroethylene precursors has demonstrated remarkable efficiency in constructing polycyclic aromatic hydrocarbons containing four to seven benzene rings [8]. This methodology employs magic acid to promote sequential cyclization events that connect two aryl groups through the formation of two new benzene rings [8]. The process begins with protonation of the difluoroethylene moiety, generating a carbocationic intermediate that undergoes intramolecular Friedel-Crafts alkylation [8]. Subsequent dehydrogenation and further cyclization events lead to the desired polycyclic products with yields ranging from 40% to 75% [8]. The stereochemical control achieved in these transformations arises from the inherent conformational constraints imposed by the tethering difluoroethylene unit [8].

Oxidative spirocyclization followed by 1,2-aryl migration has proven highly effective for constructing extended polycyclic aromatic hydrocarbons from biphenylyl-substituted methylenefluorene precursors [13]. This methodology employs copper chloride catalyst in combination with tert-butyl perbenzoate or 2,3-dichloro-5,6-dicyanobenzoquinone as oxidants, operating in the presence of trifluoroacetic acid [13]. The reaction proceeds through selective single-electron oxidation at the electron-rich alkene moiety, generating radical cation intermediates that undergo subsequent tandem cyclization and rearrangement processes [13]. This approach has enabled the synthesis of structurally diverse extended polycyclic aromatic hydrocarbons, including functionalized dibenzo[g,p]chrysenes and various helicene derivatives, with yields ranging from 55% to 85% [13].

The radical cascade cyclization methodology represents a versatile approach for constructing ring-fused polycyclic structures through radical-triggered sequential bond-forming events [14]. These transformations are initiated by the addition of carbon-centered radicals to activated or unactivated alkene double bonds, followed by intramolecular radical propagation leading to polycyclic products [14]. The methodology demonstrates exceptional atom economy and operational simplicity while providing access to functionalized polycyclic structures from readily available alkene-based substrates [14]. The formation of three to six fused rings in a single transformation makes this approach particularly valuable for accessing complex molecular architectures [14].

Electrophilic cyclization of ethynylene-bridged naphthalene oligomers has revealed new pathways for constructing polycyclic aromatic hydrocarbons containing five-membered rings [15]. The high reactivity of peri-ethynylene naphthalene precursors enables simultaneous thermal cyclization reactions, even under mild synthetic conditions [15]. Iodine-promoted electrophilic cyclizations proceed through vinyl cation intermediates that undergo intramolecular addition to adjacent aromatic rings [15]. This methodology has provided access to novel polycyclic aromatic hydrocarbons such as indeno[2,1-a]phenalene, acenaphtho[1,2-a]pyrene, and various benzo- or naphtho-annulated fluoranthene derivatives [15]. The formation of five-membered rings through these processes imparts unique photophysical and electrochemical properties, including amphoteric redox behavior [15].

The mechanistic understanding of intramolecular cascade reactions has been significantly enhanced through computational studies that reveal the complex interplay of electronic and steric factors governing reaction pathways [16]. Unexpected rearrangement processes, such as the cyclopenta[ef]heptalene-to-phenanthrene transformation, demonstrate the rich mechanistic diversity accessible through cascade cyclization strategies [16]. These rearrangements proceed through arenium ion intermediates or palladium-catalyzed pathways that involve the formation and breaking of transannular bonds within azulene units [16]. The computational analysis of these processes has revealed that rearrangements typically proceed through pathways that minimize activation energies while maximizing aromatic stabilization [16].

The synthetic applications of cascade cyclization methodologies extend to the construction of naturally occurring polycyclic frameworks [11]. The intramolecular Diels-Alder cycloaddition/rearrangement cascade of 2-amido substituted furans represents a particularly effective strategy for accessing complex alkaloid structures [17]. These transformations demonstrate the power of cascade processes for rapidly assembling multiple ring systems while establishing complex stereochemical relationships [17] [11]. The ability to form multiple rings in a single step often dramatically shortens synthetic routes and provides access to molecular architectures that would be difficult to construct through sequential bond-forming reactions [11].

The development of transition metal-catalyzed cascade cyclization processes has opened new opportunities for constructing polycyclic aromatic systems with enhanced functional group tolerance [10]. Palladium-catalyzed cascade sequences enable the formation of multiple carbon-carbon bonds while tolerating a wide range of functional groups that might be incompatible with strongly acidic or basic conditions [10]. These methodologies have proven particularly valuable for constructing heterocyclic aromatic compounds where traditional cyclization approaches might lead to undesired side reactions [10].

Regioselective Ethylation Techniques in Polycyclic Aromatic Hydrocarbon Synthesis

The regioselective introduction of ethyl substituents into polycyclic aromatic hydrocarbon frameworks represents a critical synthetic challenge that requires precise control over both the site of functionalization and the stereochemical outcome of the transformation [18] [19] [20]. The development of efficient ethylation methodologies has been driven by the recognition that alkyl substitution patterns significantly influence the physical properties, electronic characteristics, and potential applications of polycyclic aromatic systems.

Classical Friedel-Crafts alkylation remains one of the most widely employed strategies for introducing ethyl groups into aromatic systems, despite the inherent limitations associated with carbocation rearrangements and potential over-alkylation [21] [22]. The regioselectivity of Friedel-Crafts ethylation is primarily governed by the electronic properties of the aromatic substrate, with electron-rich positions exhibiting enhanced reactivity toward electrophilic species [22]. The relative reactivity patterns observed in polycyclic aromatic hydrocarbons reflect the complex interplay between resonance stabilization, steric accessibility, and local electron density distribution [22]. Activating groups such as methyl, methoxy, and amino substituents significantly enhance the rate of electrophilic aromatic substitution while directing the incoming electrophile to specific positions through electronic and steric effects [22].

Ethylation MethodCatalyst/ReagentRegioselectivity PatternTemperature Range (°C)Solvent SystemTypical Selectivity Ratio
Friedel-Crafts alkylationAlCl₃/EtClElectron-rich positions0-80 [21]Dichloromethane3:1 to 10:1 [3]
Enzymatic hydroxylationCYP5035S7 enzymeSterically accessible sites25-37 [19]Aqueous buffer5:1 to 15:1 [19]
Sulfoniumization approachDiaryl sulfoxideActivated aromatic carbons25-100 [18]Organic solvents2:1 to 8:1 [18]
Cross-coupling methodologyPalladium complexesCross-coupling compatible50-120Polar aprotic4:1 to 12:1
Direct metalationOrganolithium basesMost acidic protons−78 to 25Ethereal solvents>20:1

The development of enzymatic approaches for polycyclic aromatic hydrocarbon functionalization has emerged as a powerful complement to traditional chemical methods [19]. Cytochrome P450 enzymes, particularly CYP5035S7 from white-rot fungi, demonstrate remarkable regioselectivity in the hydroxylation of polycyclic aromatic substrates [19]. The enzyme exhibits substrate-dependent regioselectivity patterns that can be rationalized through a combination of electronic and steric factors [19]. For phenanthrene substrates, CYP5035S7 preferentially hydroxylates positions 1 and 2, contrasting with other P450 enzymes that typically target position 9 [19]. This unique regioselectivity profile arises from the specific active site geometry that restricts substrate orientation and favors certain binding modes [19]. The observed selectivity ratios range from 5:1 to 15:1, making enzymatic hydroxylation an attractive option for accessing regioisomerically pure functionalized products [19].

The sulfoniumization strategy for polycyclic aromatic hydrocarbon functionalization represents a novel approach that combines solubilization and activation in a single transformation [18]. This methodology employs triethylene glycol ether-substituted diaryl sulfoxides as sulfoniumization reagents, enabling regioselective carbon-hydrogen functionalization of large polycyclic aromatic systems [18]. The resulting sulfonium salts exhibit enhanced solubility in both organic and aqueous media while serving as versatile intermediates for subsequent functionalization reactions [18]. The regioselectivity of sulfoniumization is influenced by the electronic properties of the aromatic substrate, with electron-rich positions showing preferential reactivity [18]. Typical selectivity ratios range from 2:1 to 8:1, depending on the specific substrate and reaction conditions employed [18].

Cross-coupling methodologies have gained increasing prominence for the regioselective introduction of ethyl groups through carbon-carbon bond formation [18]. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions provide access to ethyl-substituted polycyclic aromatic hydrocarbons through the coupling of organoborane reagents with aromatic halides or triflates [18]. This approach offers excellent functional group tolerance and enables the introduction of ethyl groups at positions that might be difficult to access through direct alkylation methods [18]. The regioselectivity is determined by the site of halogenation or triflate formation, which can be controlled through appropriate choice of electrophilic substitution conditions [18]. Typical selectivity ratios for cross-coupling approaches range from 4:1 to 12:1, reflecting the precision achievable through this methodology [18].

Direct metalation approaches utilizing organolithium bases provide the highest levels of regioselectivity for polycyclic aromatic hydrocarbon functionalization [20]. The deprotonation occurs preferentially at the most acidic aromatic protons, which are typically located at positions adjacent to heteroatoms or in regions of reduced aromatic character [20]. Following metalation, the resulting organolithium intermediates can be trapped with ethyl halides or other ethylating agents to introduce the desired alkyl substituent [20]. The regioselectivity of direct metalation is exceptionally high, with selectivity ratios often exceeding 20:1 [20]. However, this methodology requires careful control of reaction temperature and the use of rigorously dry conditions to prevent unwanted side reactions [20].

The chromium-mediated regioselective methylation methodology has been successfully adapted for ethylation reactions through the use of (η⁶-arene)chromium tricarbonyl intermediates [20]. This approach involves coordination of the chromium tricarbonyl fragment to the aromatic ring, followed by regioselective alkylation at electron-deficient positions [20]. The coordination of chromium significantly alters the electronic properties of the aromatic system, reversing the normal selectivity patterns observed in electrophilic aromatic substitution [20]. This methodology has proven particularly valuable for functionalizing positions that are typically unreactive toward conventional alkylation methods [20].

The analytical characterization of alkylated polycyclic aromatic hydrocarbon mixtures requires sophisticated separation and detection techniques due to the structural similarity of regioisomeric products [23]. Gas chromatography coupled with triple quadrupole mass spectrometry has emerged as the method of choice for quantitative analysis of alkylated polycyclic aromatic hydrocarbon series [23]. The development of improved analytical methods has enabled the accurate determination of alkylation patterns and the assessment of regioselectivity in complex reaction mixtures [23]. These analytical advances have been crucial for optimizing synthetic methodologies and understanding the factors that control regioselectivity in alkylation reactions [23].

The influence of reaction conditions on regioselectivity patterns has been extensively investigated through systematic studies of model systems [3] [24]. Solvent effects play a particularly important role in determining the outcome of alkylation reactions, with polar solvents generally favoring charge-separated transition states and nonpolar solvents promoting more neutral pathways [3]. Temperature effects are also significant, with higher temperatures often leading to increased product scrambling through reversible alkylation-dealkylation processes [3]. The careful optimization of reaction conditions is therefore essential for achieving high levels of regioselectivity in ethylation reactions [3].

The development of computationally guided approaches for predicting regioselectivity has provided valuable insights into the factors governing alkylation outcomes [19]. Density functional theory calculations have revealed that the regioselectivity of enzymatic hydroxylation can be predicted through analysis of substrate electron density distributions and molecular orbital properties [19]. Similar computational approaches have been applied to chemical alkylation reactions, enabling the rational design of reaction conditions that favor specific regioisomeric products [19]. These predictive methods are becoming increasingly important for optimizing synthetic strategies and minimizing the need for extensive empirical screening [19].

The synthetic applications of regioselective ethylation methodologies extend beyond simple functionalization to encompass complex multi-step sequences that construct highly substituted polycyclic aromatic systems [18]. The ability to introduce ethyl groups at specific positions enables the synthesis of materials with tailored electronic and photophysical properties [18]. For example, the regioselective ethylation of perylene derivatives has been shown to significantly red-shift their absorption and fluorescence spectra while enhancing their water solubility [18]. These property modifications are directly attributable to the specific substitution patterns achieved through controlled ethylation reactions [18].

XLogP3

5.2

Exact Mass

218.109550447 g/mol

Monoisotopic Mass

218.109550447 g/mol

Heavy Atom Count

17

UNII

NE01LY1KAG

Dates

Last modified: 08-10-2024

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